molecular formula C20H23N5O3S B12171511 1-cyclopentyl-6-methyl-N-(4-sulfamoylbenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-cyclopentyl-6-methyl-N-(4-sulfamoylbenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B12171511
M. Wt: 413.5 g/mol
InChI Key: STMWWQLGJKRLHS-UHFFFAOYSA-N
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Description

1-cyclopentyl-6-methyl-N-(4-sulfamoylbenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with a unique structure that includes a cyclopentyl group, a methyl group, a sulfamoylbenzyl group, and a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-6-methyl-N-(4-sulfamoylbenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core, the introduction of the cyclopentyl and methyl groups, and the attachment of the sulfamoylbenzyl group. Common synthetic routes may involve:

    Cyclization reactions: to form the pyrazolo[3,4-b]pyridine core.

    Alkylation reactions: to introduce the cyclopentyl and methyl groups.

    Sulfonation reactions: to attach the sulfamoylbenzyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-6-methyl-N-(4-sulfamoylbenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation reactions:

    Reduction reactions: These reactions may involve the removal of oxygen atoms or the addition of hydrogen atoms, potentially altering its chemical properties.

    Substitution reactions: These reactions may involve the replacement of one functional group with another, potentially altering its chemical properties.

Common Reagents and Conditions

Common reagents and conditions used in these reactions may include:

    Oxidizing agents: such as potassium permanganate or hydrogen peroxide.

    Reducing agents: such as sodium borohydride or lithium aluminum hydride.

    Substituting agents: such as halogens or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may produce reduced derivatives.

Scientific Research Applications

1-cyclopentyl-6-methyl-N-(4-sulfamoylbenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-6-methyl-N-(4-sulfamoylbenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: This compound may inhibit the activity of specific enzymes, potentially altering biochemical pathways.

    Receptor binding: This compound may bind to specific receptors, potentially altering cellular signaling pathways.

    Protein interaction: This compound may interact with specific proteins, potentially altering their function or stability.

Comparison with Similar Compounds

1-cyclopentyl-6-methyl-N-(4-sulfamoylbenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can be compared with other similar compounds, such as:

    This compound analogs: These compounds have similar structures but may have different functional groups or substituents.

    Other pyrazolo[3,4-b]pyridine derivatives: These compounds have the same core structure but may have different functional groups or substituents.

The uniqueness of this compound lies in its specific combination of functional groups and substituents, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C20H23N5O3S

Molecular Weight

413.5 g/mol

IUPAC Name

1-cyclopentyl-6-methyl-N-[(4-sulfamoylphenyl)methyl]pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H23N5O3S/c1-13-10-17(18-12-23-25(19(18)24-13)15-4-2-3-5-15)20(26)22-11-14-6-8-16(9-7-14)29(21,27)28/h6-10,12,15H,2-5,11H2,1H3,(H,22,26)(H2,21,27,28)

InChI Key

STMWWQLGJKRLHS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=NN(C2=N1)C3CCCC3)C(=O)NCC4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

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